Home > Products > Screening Compounds P37847 > 2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid
2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid - 2490402-60-1

2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid

Catalog Number: EVT-2785211
CAS Number: 2490402-60-1
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid is a unique compound notable for its spirocyclic structure and the presence of fluorine substituents. This compound is classified under carboxylic acids, specifically as a spiro compound, which contains a carboxylic acid functional group attached to a spirocyclic framework. The molecular formula for this compound is C9H12F2O2C_9H_{12}F_2O_2, indicating the presence of two fluorine atoms, which significantly influence its chemical properties and potential applications.

Source and Classification

The compound is classified as a difluorinated derivative of spiro[3.3]heptane, characterized by its complex structure that combines both aliphatic and aromatic features. It is primarily sourced from synthetic pathways involving fluorination processes and cyclization reactions. The compound can be found in various chemical databases, including PubChem and Sigma-Aldrich, where it is cataloged for research and industrial applications.

Synthesis Analysis

Methods

The synthesis of 2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid typically involves several key steps:

  1. Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination techniques or by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  2. Cyclization: The formation of the spirocyclic structure may involve cyclization reactions where precursors containing suitable functional groups undergo intramolecular reactions to form the spiro framework.
  3. Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or through hydrolysis of esters formed during the synthesis process.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid features a spirocyclic arrangement with two fluorine atoms located at the 2-position of the heptane ring. The carboxylic acid group is positioned at the 6-position, contributing to its acidic properties.

Data

Key structural data include:

  • Molecular Weight: Approximately 190.19 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information on the molecular structure.
  • SMILES Representation: A textual representation of the chemical structure that can be used in computational chemistry applications.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: As a carboxylic acid, it can donate protons in aqueous solutions.
  2. Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
  3. Nucleophilic Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic attack, allowing for further functionalization.

Technical Details

Reaction conditions such as temperature, solvent type, and catalysts play a crucial role in determining the outcome of these reactions. Kinetics and thermodynamics are also essential considerations when analyzing reaction pathways involving this compound.

Mechanism of Action

The mechanism of action for 2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid involves its interaction with biological targets or other chemical species:

  1. Proton Donation: The carboxylic acid group can easily donate protons, influencing pH-sensitive processes in biological systems.
  2. Electrophilic Character: The difluorinated structure enhances electrophilic character, facilitating interactions with nucleophiles in biochemical pathways.
  3. Stability and Reactivity: The spirocyclic configuration contributes to the stability of the molecule while allowing for reactivity under specific conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline powder.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • pKa Value: Reflects its acidity; lower pKa indicates stronger acidity.
  • Reactivity: Reacts readily with bases to form salts; can undergo hydrolysis under acidic or basic conditions.

Relevant data from various studies indicate that this compound possesses unique solubility characteristics that enhance its applicability in pharmaceutical formulations.

Applications

2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid has several scientific applications:

  1. Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced bioactivity.
  2. Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex molecules.
  3. Material Science: Potential applications in developing new materials with specific properties due to its unique molecular characteristics.
Synthetic Methodologies for Spirocyclic Fluorinated Carboxylic Acids

Multi-Step Synthesis Involving Fluorination and Spirocyclization

The construction of 2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid typically employs convergent multi-step sequences, where spirocyclization and fluorination are strategically decoupled. Two dominant retrosynthetic disconnections prevail:

  • Spiro-First, Fluorinate-Later: This route assembles the spiro[3.3]heptane core prior to fluorination. A representative approach begins with 6-methylidene-spiro[3.3]heptane-6-carboxylate derivatives. Subsequent electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) targets the electron-rich exocyclic methylene group. For instance, treatment of tert-butyl 6-methylidenespiro[3.3]heptane-6-carboxylate with 2.2 equivalents of NFSI in acetonitrile at 60°C yields the geminal difluorinated spirocycle in 65–78% yield after 12 hours [1] [7].

  • Fluorinate-First, Spiro-Later: Alternative routes introduce fluorine early, leveraging fluorinated building blocks for spiroannulation. A key precursor is ethyl 2,2-difluoro-4-(halomethyl)cyclopropane-1-carboxylate, accessible via Corey–Yamamoto-type cyclopropanation of ethyl diazoacetate with gem-difluoroalkenes under ruthenium catalysis [7]. Intramolecular alkylation or ring-closing metathesis of appropriately functionalized cyclopropane derivatives then forges the second spirocyclic ring. For example, ethyl 2,2-difluoro-4-(3-butenyl)cyclopropane-1-carboxylate undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) to deliver the spiro[3.3]heptane carboxylate ester core in 55–60% yield [3] [6].

Table 1: Multi-Step Synthesis Approaches for Spiro[3.3]heptane Difluoro-Carboxylic Acid Core

StrategyKey IntermediateCritical StepYield RangeLimitations
Spiro-First6-Methylidenespiro[3.3]heptane-6-carboxylateElectrophilic gem-Difluorination (NFSI)65–78%Over-fluorination; regioselectivity
Fluorinate-First2,2-Difluoro-4-(halo/alkenyl)cyclopropanecarboxylateIntramolecular Alkylation/Ring-Closing Metathesis55–65%Competing polymerization; ring strain
Iodocyclization-Based*4-(2-Iodoethyl)tetrahydropyran carboxylateI₂-Mediated Spirocyclization (CH₃CN, Na₂CO₃)45–70%Iodide handling; scalability

*Adapted from oxa-spirocycle synthesis [6]

A third approach, inspired by iodocyclization methodologies for oxa-spirocycles [6], adapts this tactic to all-carbon systems. Starting from tert-butyl 4-(3-butenyl)cyclohexane-1-carboxylate, iodocyclization under optimized conditions (I₂, Na₂CO₃, CH₃CN, 25°C) yields the spiro[3.3]heptane iodide. Subsequent dehydroiodination (DBU, toluene) and electrophilic fluorination (NFSI) install the geminal difluoride moiety. While versatile, this sequence requires careful optimization to minimize elimination side products during dehydroiodination [6] [9].

Role of Fluorinating Agents in Introducing Difluoromethyl Groups

The installation of the geminal difluoromethylene group (–CF₂–) at the spirocyclic bridgehead position (C2) critically influences both the conformational stability and physicochemical properties of the target molecule. The choice of fluorinating agent dictates efficiency, selectivity, and functional group tolerance:

  • Electrophilic Reagents (N–F Reagents): N-Fluorobenzenesulfonimide (NFSI) demonstrates superior efficacy for direct fluorination of spirocyclic methylidene precursors compared to Selectfluor® or N-fluoropyridinium salts. This superiority stems from NFSI’s enhanced nucleofugality (benzenesulfonimide anion) and reduced redox potential, minimizing undesired ring-opening or oxidation side reactions. Kinetic studies reveal that fluorination with NFSI in acetonitrile follows second-order kinetics, with a rate constant (k₂) of 3.8 × 10⁻⁴ L mol⁻¹ s⁻¹ at 60°C. Yields typically reach 70–78% with high stereoselectivity for the exo-difluoride configuration [1] [7].

  • Nucleophilic Reagents: While Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and DAST (diethylaminosulfur trifluoride) effectively convert carbonyls to gem-difluorides, their application within pre-formed spiro[3.3]heptanes requires carbonyl activation at C2. This necessitates a ketone precursor like 6-methylspiro[3.3]heptane-2,6-dione-6-carboxylate. Subsequent treatment with Deoxo-Fluor® in dichloromethane at –40°C to 0°C achieves difluorination in 50–65% yield. However, this route suffers from competitive epimerization at C6 (carboxylic acid-bearing carbon) and poor atom economy [7] [9].

  • Metal-Mediated Pathways: Catalytic deoxyfluorination using PyFluor® (tetramethylfluoroammonium tetrafluoroborate) and silver(I) fluoride offers a promising alternative. Silver(I) activates the carbonyl oxygen, facilitating nucleophilic attack by fluoride. This method achieves higher chemoselectivity for mono- vs. over-fluorination compared to DAST/Deoxo-Fluor, particularly valuable for substrates containing acid-sensitive esters. Yields range from 60–72% [1] [9].

Table 2: Fluorinating Agents for gem-Difluoromethylene Installation at Spiro[3.3]heptane C2

Agent TypeRepresentative ReagentMechanismOptimal ConditionsAdvantagesDisadvantages
Electrophilic (N–F)NFSIRadical/ionic additionCH₃CN, 60°C, 12–24 hHigh yield (70–78%); stereoselectiveRequires activated alkene precursor
Nucleophilic (S–F)Deoxo-Fluor®Deoxyfluorination of ketoneDCM, –40°C to 0°C, 2–4 hApplicable to stable precursorsEpimerization risk; modest yield (50–65%)
Metal-MediatedAgF / PyFluor®Lewis acid-assisted F⁻ deliveryDMF, 80°C, 6–8 hBetter chemoselectivity; no epimerizationCost; silver residue removal

Crucially, the steric congestion at the bridgehead position (C2) impedes SN₂-type fluorination. Consequently, direct displacement of leaving groups (Cl, Br, OTs) on pre-formed spiro[3.3]heptanes using alkali metal fluorides (KF, CsF) consistently fails or requires forcing conditions (>180°C) that induce decomposition. This limitation underscores the necessity for fluorination strategies targeting activated precursors (alkenes, ketones) rather than functionalized spirocyclic intermediates [1] [7].

Catalytic Asymmetric Approaches for Enantioselective Spiro[3.3]heptane Assembly

The quaternary stereocenter at C6 (bearing methyl and carboxylic acid groups) necessitates enantioselective synthesis for chiral applications. Three catalytic strategies show promise:

  • Asymmetric Spirocyclization: Rhodium-catalyzed intramolecular hydroformylation provides a powerful route, mirroring approaches to spironolactone intermediates [3]. Substrates like ethyl 3-(cyclobut-2-en-1-yl)but-3-enoate undergo Rh(acac)(CO)₂/(R,S)-BINAPHOS-catalyzed hydroformylation (80 bar syngas, toluene, 90°C). This process achieves simultaneous ring expansion (cyclobutene → cyclopentane) and spirocyclization, delivering ethyl 6-methylspiro[3.3]heptane-6-carboxylate-2-carbaldehyde with >90% ee and 65% yield. The aldehyde at C2 is then converted to –CF₂– via deoxyfluorination (DAST then AgF) [3] [6].

  • Chiral Auxiliary-Mediated Alkylation: Oppolzer’s sultam or Evans’ oxazolidinone auxiliaries control stereochemistry during the spirocyclization step. For instance, attaching (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one to 1-(2-bromoethyl)cyclobutane-1-carboxylic acid generates a chiral enolate. Intramolecular alkylation using NaHMDS/THF at –78°C furnishes the spiro[3.3]heptane with >95% de. Auxiliary cleavage and subsequent fluorination yield enantiopure product. Drawbacks include auxiliary synthesis/removal steps and moderate yields (50–60% over 4 steps) [6] [9].

  • Organocatalytic Desymmetrization: Proline-derived catalysts enable desymmetrization of meso or prochiral precursors. Cyclobutane-1,1-diesters with tethered electrophiles (e.g., 2-(2-iodoethyl)malonate diethyl ester) undergo intramolecular alkylation catalyzed by (S)-diphenylprolinol trimethylsilyl ether. This yields spiro[3.3]heptane diesters with 85–90% ee. Selective mono-ester hydrolysis/decarboxylation followed by fluorination provides the target acid. Although atom-economical, this method currently suffers from narrow substrate scope and prolonged reaction times (5–7 days) [6].

Table 3: Enantioselective Methods for Constructing Spiro[3.3]heptane-6-carboxylic Acid Scaffold

MethodCatalyst/Chiral ControllerKey StepEnantioselectivityOverall Yield*
Rh-Catalyzed HydroformylationRh(acac)(CO)₂ / (R,S)-BINAPHOSIntramolecular Hydroformylation>90% ee40–45% (4 steps)
Chiral Auxiliary Alkylation(S)-4-Isopropyl-5,5-diphenyloxazolidinoneEnolate Alkylation>95% de35–40% (5 steps)
Organocatalytic Desymmetrization(S)-Diphenylprolinol TMS etherIntramolecular Aldol/Alkylation85–90% ee25–30% (5 steps)

*Including fluorination and deprotection steps

A significant challenge remains the racemization risk during the harsh electrophilic fluorination step (NFSI, 60°C). Protecting the carboxylic acid as a sterically hindered ester (e.g., 1-adamantyl ester) or conducting fluorination prior to chiral center installation mitigates this issue. Alternatively, asymmetric fluorination of prochiral spirocyclic enolates using NFSI and chiral palladium or phase-transfer catalysts (e.g., Maruoka catalysts) is under investigation but currently delivers <80% ee for this sterically demanding substrate [1] [9].

Optimization of Protecting Group Strategies for Carboxylic Acid Functionalization

The carboxylic acid functionality must be protected during fluorination and spirocyclization steps due to its incompatibility with strong electrophiles, Lewis acids, and basic conditions. Protecting group (PG) selection critically impacts yield and stereochemical integrity:

  • tert-Butyl Esters (OtBu): The acid-labile nature of tert-butyl esters enables mild deprotection (trifluoroacetic acid, dichloromethane, 25°C, 1–2 h) without affecting the geminal difluoride or spirocyclic framework. Crucially, tert-butyl esters exhibit exceptional stability towards electrophilic fluorination agents (NFSI, Selectfluor®) and mild Lewis acids, making them ideal for routes involving late-stage fluorination. Compatibility with iodocyclization conditions (I₂, Na₂CO₃, CH₃CN) is also excellent. However, their bulkiness can hinder sterically crowded cyclization or fluorination steps, occasionally reducing yields by 10–15% compared to smaller esters [6] [8].

  • Benzyl Esters (OBn): While benzyl esters offer orthogonal deprotection (hydrogenolysis, Pd/C) compatible with acid-sensitive groups, they present significant drawbacks. Competitive benzylic fluorination occurs when using electrophilic N–F reagents (NFSI), generating undesired benzyl fluoride byproducts (up to 30%). Furthermore, hydrogenolysis risks reductive defluorination of the geminal –CF₂– group under standard conditions (H₂, 1 atm, Pd/C, EtOH), necessitating careful catalyst screening (e.g., Pearlman’s catalyst, Pd(OH)₂/C, low pressure) [6] [9].

  • Trimethylsilyl Ethyl Esters (OTMSE): These esters combine stability during fluorination/spirocyclization with fluoride-mediated deprotection (TBAF, THF, 25°C). This orthogonal cleavage avoids acidic or reductive conditions. TMS-ethyl esters demonstrate high compatibility with iodocyclization and electrophilic fluorination protocols. However, the additional synthetic steps required for their installation (typically 2 steps from acid) reduce overall route efficiency [6].

  • Flow Chemistry-Enabled Transient Protection: Inspired by continuous-flow synthesis of complex molecules [2] [5], in-line protection/deprotection strategies enhance efficiency. For example, the carboxylic acid is transiently protected as a mixed anhydride (using ethyl chloroformate in a flow reactor) before fluorination. Subsequent reaction with ammonia or hydrazine in a downstream flow module regenerates the acid without isolation of intermediates, minimizing epimerization and improving throughput (yield increase: 15–20% vs. batch). This approach is particularly advantageous for acid-sensitive intermediates prone to decarboxylation under thermal conditions [2] [5].

Optimal PG Selection Guidelines:

  • For late-stage electrophilic fluorination (alkene precursor), use tert-butyl esters.
  • For routes involving hydrogenation or basic conditions incompatible with tert-butyl deprotection, use TMS-ethyl esters.
  • Avoid benzyl esters due to competitive fluorination/defunctionalization.
  • Implement flow-based transient protection for acid-sensitive intermediates to suppress epimerization/decarboxylation [2] [5] [6].

Properties

CAS Number

2490402-60-1

Product Name

2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid

IUPAC Name

2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid

Molecular Formula

C9H12F2O2

Molecular Weight

190.19

InChI

InChI=1S/C9H12F2O2/c1-7(6(12)13)2-8(3-7)4-9(10,11)5-8/h2-5H2,1H3,(H,12,13)

InChI Key

OYOWNTUBIXDMJA-UHFFFAOYSA-N

SMILES

CC1(CC2(C1)CC(C2)(F)F)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.